(1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hcl
Overview
Description
“(1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hcl” is a chemical compound with the molecular formula C9H10ClF4NO. It is a solid substance under normal conditions . The compound is also known as 2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H9F4NO.ClH/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13;/h2-4,8H,14H2,1H3;1H/t8-;/m0./s1 . This indicates that the molecule has a chiral center at the carbon atom of the ethanamine group, which is why the “(1S)” designation is used in its name.
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 259.63 g/mol . More specific physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not provided in the sources I found.
Scientific Research Applications
Nucleophilic Fluorinating Reagent
One application in scientific research involves the use of related compounds as nucleophilic fluorinating agents. For example, compounds with trifluoromethyl groups have been utilized to convert alcohols to fluorides, acids to acyl fluorides, and for the deoxofluorination of aldehydes, ketones, and thioketones. These reactions are crucial for introducing fluorine atoms into target molecules, potentially altering their chemical properties, including biological activity, stability, and membrane permeability (Cannon & Krow, 2010).
Synthesis of Fluorinated Compounds
The synthesis and reaction studies of compounds containing fluorine and other substituents, such as methoxy groups, highlight the versatility of these molecules in creating complex structures. For instance, 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester was synthesized from pentafluoroacetophenone and dimethyl oxalate, showcasing the chemical reactivity of fluorine-containing compounds in organic synthesis and the potential for creating novel materials or drugs with enhanced properties (Pimenova et al., 2003).
Formation of Schiff Bases
The compound's related chemistry has been used in the synthesis of Schiff bases, which are valuable intermediates in organic synthesis and medicinal chemistry. Novel Schiff bases utilizing similar fluorine and methoxy phenyl substitutions have been synthesized, demonstrating significant antimicrobial activity. This highlights the potential of utilizing such compounds in the development of new antimicrobial agents (Puthran et al., 2019).
Polymer Science Applications
In polymer science, derivatives of fluorinated compounds have been explored for the synthesis of soluble, low-colored fluorinated polyimides. These materials exhibit excellent thermal stability, low moisture absorption, and are highly organosoluble, making them suitable for advanced applications in electronics and coatings. The introduction of trifluoromethyl and methoxy groups into the polymer backbone significantly affects the material's physical properties, such as solubility, dielectric constant, and optical transparency (Chung, Tzu, & Hsiao, 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .
Properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO.ClH/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13;/h2-4,8H,14H2,1H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCDPKSXMINDCH-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](C(F)(F)F)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.